molecular formula C16H18FNO2S2 B2392630 N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 1396883-54-7

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2392630
CAS No.: 1396883-54-7
M. Wt: 339.44
InChI Key: ZFBUBRAPQJSYOR-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the cyclopropyl group, fluorophenyl ring, and thiophene moiety, contribute to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the Fluorophenyl Ring: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Thiophene Moiety: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the sulfonamide group, potentially using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl ring may undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the sulfonamide group could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent, pending further research.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. For example, in antimicrobial applications, they often inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
  • N-cyclopropyl-1-(4-bromophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

Uniqueness

The presence of the fluorophenyl ring in N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide may confer unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-14-5-3-13(4-6-14)12-22(19,20)18(15-7-8-15)10-9-16-2-1-11-21-16/h1-6,11,15H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUBRAPQJSYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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